![molecular formula C23H22N2O3S B4183944 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4183944.png)
5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyl-3-thiophenecarboxamide
Overview
Description
5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyl-3-thiophenecarboxamide (also known as MLN8054) is a chemical compound that has been synthesized for scientific research purposes. It is a small molecule inhibitor that targets the Aurora A kinase enzyme, which is involved in cell division and growth.
Mechanism of Action
MLN8054 is a selective inhibitor of Aurora A kinase, which is a serine/threonine kinase involved in cell division and growth. Aurora A kinase is overexpressed in many types of cancer cells, and its inhibition by MLN8054 can lead to cell cycle arrest and apoptosis. MLN8054 binds to the ATP-binding pocket of Aurora A kinase and prevents its activation, which results in the inhibition of cell division and growth.
Biochemical and Physiological Effects:
MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit the formation of new blood vessels that are necessary for tumor growth. MLN8054 has also been shown to sensitize cancer cells to radiation therapy.
Advantages and Limitations for Lab Experiments
MLN8054 is a small molecule inhibitor that is easy to synthesize and purify. It has shown promising results in preclinical studies for the treatment of various types of cancer. However, MLN8054 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several future directions for research on MLN8054. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of MLN8054 in combination therapy with other anticancer drugs. Additionally, further studies are needed to evaluate the safety and efficacy of MLN8054 in clinical trials. Finally, MLN8054 can be used as a tool compound to study the role of Aurora A kinase in cell division and growth.
Scientific Research Applications
MLN8054 has been extensively studied for its potential as an anticancer agent. Aurora A kinase is overexpressed in many types of cancer cells, and its inhibition by MLN8054 can lead to cell cycle arrest and apoptosis. MLN8054 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. It has also been studied for its potential in combination therapy with other anticancer drugs.
properties
IUPAC Name |
5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]-4-phenylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-21(17-5-3-2-4-6-17)20(15-29-16)22(26)24-19-9-7-18(8-10-19)23(27)25-11-13-28-14-12-25/h2-10,15H,11-14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZSSNDWORSCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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